molecular formula C7H11NO4 B1677823 奥沙普洛尔 CAS No. 33996-33-7

奥沙普洛尔

货号: B1677823
CAS 编号: 33996-33-7
分子量: 173.17 g/mol
InChI 键: BAPRUDZDYCKSOQ-RITPCOANSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

奥沙普罗尔是一种主要用于治疗骨关节炎的抗炎药。它衍生自L-脯氨酸,一种天然存在的氨基酸。 该化合物通过抑制白细胞的粘附和迁移起作用,从而减少炎症 .

科学研究应用

奥沙普罗尔具有广泛的科学研究应用:

    化学: 用作氨基酸衍生物研究的模型化合物。

    生物学: 研究其对细胞过程和炎症的影响。

    医学: 主要用于治疗骨关节炎,目前正在研究其治疗其他炎症性疾病的潜力。

    工业: 用于开发局部凝胶和其他药物制剂

作用机制

奥沙普罗尔通过抑制白细胞的粘附和迁移发挥作用。这种作用可以减少与骨关节炎相关的炎症和疼痛。 确切的分子靶点和途径尚不清楚,但据信它会影响结缔组织代谢 .

准备方法

合成路线及反应条件

奥沙普罗尔可以通过L-脯氨酸与乙酸酐反应合成。该过程涉及L-脯氨酸的乙酰化,形成最终产物。 该反应通常在甲醇或氯仿等有机溶剂中进行,并在受控的温度和压力条件下进行 .

工业生产方法

在工业环境中,奥沙普罗尔的生产涉及L-脯氨酸的大规模乙酰化。 该工艺针对高产率和高纯度进行了优化,通常采用薄膜水合和被动负载等先进技术,以确保生产效率 .

化学反应分析

反应类型

奥沙普罗尔会经历几种类型的化学反应,包括:

    氧化: 奥沙普罗尔可以被氧化形成各种衍生物。

    还原: 该化合物可以在特定条件下被还原,生成不同的产物。

    取代: 奥沙普罗尔可以参与取代反应,其中一个官能团被另一个官能团取代。

常用试剂和条件

    氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

    还原: 通常使用硼氢化钠等还原剂。

    取代: 各种卤化剂可用于取代反应。

主要形成的产物

这些反应形成的主要产物包括奥沙普罗尔的各种衍生物,它们可能具有不同的药理性质和应用 .

相似化合物的比较

类似化合物

    双氯芬酸: 一种常用的非甾体抗炎药,用于治疗疼痛和炎症。

    布洛芬: 另一种广泛使用的非甾体抗炎药。

    L-脯氨酸: 奥沙普罗尔衍生的母体化合物。

独特性

奥沙普罗尔在抑制白细胞粘附和迁移方面具有独特性,这使其区别于其他主要通过抑制环氧合酶发挥作用的非甾体抗炎药。 这种独特的作用机制有助于其在骨关节炎治疗中的有效性和安全性 .

属性

IUPAC Name

(2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPRUDZDYCKSOQ-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C[C@@H](C[C@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046410
Record name Oxaceprol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264330
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

33996-33-7
Record name Oxaceprol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33996-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxaceprol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033996337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxaceprol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13363
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Proline, 1-acetyl-4-hydroxy-, (4R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxaceprol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxaceprol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.058
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXACEPROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0XV76B96L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxaceprol
Reactant of Route 2
Reactant of Route 2
Oxaceprol
Reactant of Route 3
Reactant of Route 3
Oxaceprol
Reactant of Route 4
Reactant of Route 4
Oxaceprol
Reactant of Route 5
Reactant of Route 5
Oxaceprol
Reactant of Route 6
Reactant of Route 6
Oxaceprol
Customer
Q & A

Q1: What is the primary mechanism of action of Oxaceprol in treating osteoarthritis?

A1: Unlike traditional NSAIDs that inhibit cyclooxygenase enzymes, Oxaceprol's mechanism of action is not fully understood. Research suggests it primarily functions by reducing leukocyte adherence to endothelial cells and subsequent infiltration into synovial joints, thereby mitigating inflammation and joint damage []. [] further supports this by showing Oxaceprol's effectiveness in inhibiting leukocyte adherence in an antigen-induced arthritis mouse model.

Q2: How does Oxaceprol compare to NSAIDs in terms of its effects on joint inflammation?

A2: While both Oxaceprol and NSAIDs aim to reduce joint inflammation, their mechanisms differ. Oxaceprol primarily targets leukocyte infiltration [], while NSAIDs inhibit prostaglandin synthesis. Interestingly, Oxaceprol seems more potent in inhibiting periarticular soft tissue inflammation compared to Indomethacin, a common NSAID, but shows less impact on cartilage breakdown in the adjuvant arthritis model [].

Q3: What is the molecular formula and weight of Oxaceprol?

A3: The molecular formula of Oxaceprol (N-acetyl-L-hydroxyproline) is C7H11NO4, and its molecular weight is 173.17 g/mol.

Q4: Are there any spectroscopic data available for Oxaceprol?

A4: While specific spectroscopic data isn't detailed in the provided abstracts, studies mention the use of techniques like Fourier transform infrared (FTIR) and Differential Scanning Calorimetry (DSC) to characterize Oxaceprol-loaded nanoparticles []. These techniques help confirm the successful encapsulation and absence of interactions between Oxaceprol and the polymer matrix.

Q5: Has there been research on formulating Oxaceprol for targeted drug delivery, particularly to joints affected by osteoarthritis?

A5: Yes, researchers have explored encapsulating Oxaceprol within Poly(lactide-co-glycolide) (PLGA) nanoparticles for targeted intra-articular administration []. This method aims to achieve controlled release of the drug directly into the affected joint, potentially enhancing therapeutic efficacy and minimizing systemic side effects.

Q6: How is Oxaceprol absorbed, distributed, metabolized, and excreted in the body?

A6: Studies in beagle dogs demonstrate that Oxaceprol is absorbed after both oral and intramuscular administration, achieving peak plasma levels between 20-30 minutes and 2-2.5 hours, respectively []. Interestingly, Oxaceprol is not metabolized in the body and is excreted exclusively through the kidneys within 72 hours post-administration [].

Q7: What is the evidence supporting the efficacy of Oxaceprol in treating osteoarthritis?

A7: Several clinical trials have explored Oxaceprol's efficacy in managing osteoarthritis. One double-blind, placebo-controlled study demonstrated a statistically significant improvement in pain after exercise in patients with knee or hip osteoarthritis treated with Oxaceprol for three weeks []. A pragmatic trial also showed improvements in quality of life, reduced NSAID consumption, and decreased pain scores in patients receiving Oxaceprol alongside conventional osteoarthritis treatment for a year [].

Q8: How does the efficacy of Oxaceprol compare to other commonly used analgesics, such as Tramadol, in managing osteoarthritis pain?

A8: Randomized controlled trials comparing Oxaceprol with Tramadol for knee osteoarthritis have shown comparable efficacy in reducing pain, stiffness, and improving physical function, as measured by the WOMAC index [, ]. These findings suggest that Oxaceprol could be a viable alternative to low-potency opioids like Tramadol, particularly considering its potentially safer side effect profile.

Q9: Has the efficacy of Oxaceprol been investigated in animal models of osteoarthritis?

A9: While the provided abstracts lack details on specific animal models, one study mentions a comparative evaluation of intra-articular Oxaceprol with conventional therapies in an unspecified osteoarthritis animal model []. This indicates the existence of preclinical research exploring Oxaceprol's therapeutic potential.

Q10: Are there any known drug interactions with Oxaceprol?

A10: While specific drug interactions aren't extensively discussed in the provided abstracts, one study mentions a potential interaction between Oxaceprol and Fluindione []. Another abstract investigates this interaction further [], highlighting the need to consider potential drug interactions in clinical practice.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。